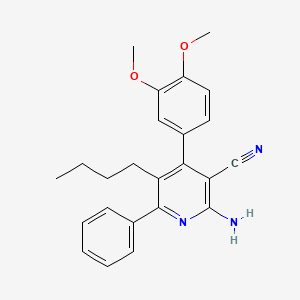
2-Amino-5-butyl-4-(3,4-dimethoxyphenyl)-6-phenylnicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-butyl-4-(3,4-diméthoxyphényl)-6-phénylnicotinonitrile est un composé organique complexe appartenant à la classe des nicotinonitriles. Ce composé est caractérisé par sa structure unique, qui comprend un groupe amino, une chaîne butyle, un groupe diméthoxyphényle et un noyau phénylnicotinonitrile. Il est intéressant dans divers domaines de la recherche scientifique en raison de ses propriétés biologiques et chimiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-Amino-5-butyl-4-(3,4-diméthoxyphényl)-6-phénylnicotinonitrile implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Formation du noyau nicotinonitrile : L’étape initiale implique la formation du noyau nicotinonitrile par une réaction de condensation entre un aldéhyde approprié et un composé nitrile.
Introduction du groupe amino : Le groupe amino est introduit par une réaction d’amination, souvent en utilisant de l’ammoniac ou un dérivé d’amine dans des conditions contrôlées.
Attachement de la chaîne butyle : La chaîne butyle est attachée par une réaction d’alkylation, en utilisant un halogénure de butyle en présence d’une base.
Addition du groupe diméthoxyphényle : Le groupe diméthoxyphényle est introduit par une réaction d’acylation de Friedel-Crafts, en utilisant un dérivé du diméthoxybenzène et un chlorure d’acyle.
Assemblage final : L’étape finale consiste à coupler les composés intermédiaires pour former le produit souhaité.
Méthodes de production industrielle
La production industrielle du 2-Amino-5-butyl-4-(3,4-diméthoxyphényl)-6-phénylnicotinonitrile peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, souvent en utilisant des réacteurs automatisés et des systèmes à écoulement continu pour garantir une production constante.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-Amino-5-butyl-4-(3,4-diméthoxyphényl)-6-phénylnicotinonitrile subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène, ce qui conduit à la formation d’oxydes correspondants.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium, ce qui entraîne la formation de dérivés réduits.
Substitution : Le composé peut subir des réactions de substitution, où les groupes fonctionnels sont remplacés par d’autres groupes. Les réactifs courants comprennent les halogènes et les nucléophiles.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium, peroxyde d’hydrogène.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d’aluminium.
Réactifs de substitution : Halogènes, nucléophiles.
Principaux produits formés
Produits d’oxydation : Oxydes correspondants.
Produits de réduction : Dérivés réduits.
Produits de substitution : Divers dérivés substitués selon les réactifs utilisés.
4. Applications de recherche scientifique
Le 2-Amino-5-butyl-4-(3,4-diméthoxyphényl)-6-phénylnicotinonitrile a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme brique dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son activité biologique potentielle, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour ses applications thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité.
Applications De Recherche Scientifique
2-Amino-5-butyl-4-(3,4-dimethoxyphenyl)-6-phenylnicotinonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Le mécanisme d’action du 2-Amino-5-butyl-4-(3,4-diméthoxyphényl)-6-phénylnicotinonitrile implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Des études détaillées sont nécessaires pour élucider les cibles moléculaires et les voies exactes impliquées.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-Amino-5-butyl-4-(3,4-diméthoxyphényl)-6-phénylnicotinamide
- 2-Amino-5-butyl-4-(3,4-diméthoxyphényl)-6-phénylnicotine acide
- 2-Amino-5-butyl-4-(3,4-diméthoxyphényl)-6-phénylnicotinyl chlorure
Unicité
Le 2-Amino-5-butyl-4-(3,4-diméthoxyphényl)-6-phénylnicotinonitrile est unique en raison de sa combinaison spécifique de groupes fonctionnels et de caractéristiques structurelles. Cette unicité contribue à ses propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C24H25N3O2 |
|---|---|
Poids moléculaire |
387.5 g/mol |
Nom IUPAC |
2-amino-5-butyl-4-(3,4-dimethoxyphenyl)-6-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C24H25N3O2/c1-4-5-11-18-22(17-12-13-20(28-2)21(14-17)29-3)19(15-25)24(26)27-23(18)16-9-7-6-8-10-16/h6-10,12-14H,4-5,11H2,1-3H3,(H2,26,27) |
Clé InChI |
GMNVFISXNQRCNA-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=C(C(=C(N=C1C2=CC=CC=C2)N)C#N)C3=CC(=C(C=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


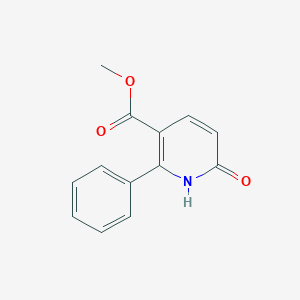
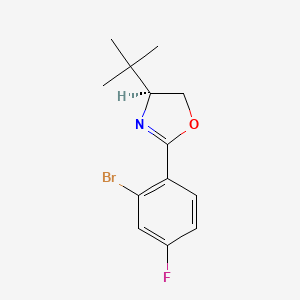

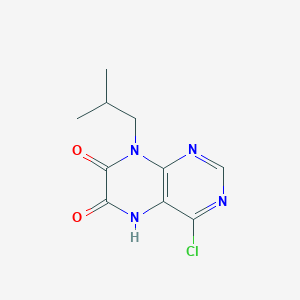
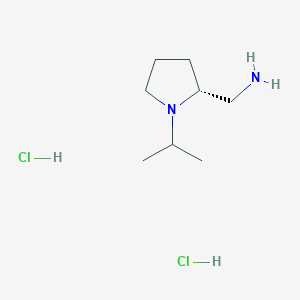
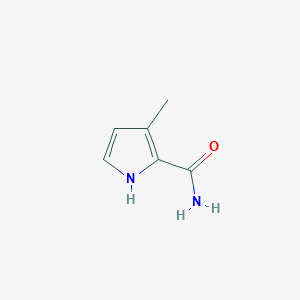
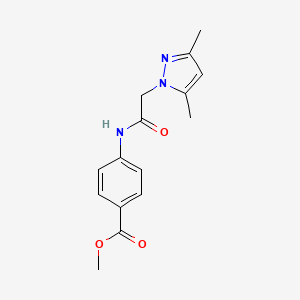
![1-Bromo-5,6-dihydrocyclopenta[c]pyrrol-4(2H)-one](/img/structure/B11777863.png)




![5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-3-carboxylic acid](/img/structure/B11777885.png)

